Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride basic properties
Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride basic properties
To: Researchers, Scientists, and Drug Development Professionals Subject: Technical Monograph: Piperazin-1-yl(thiophen-2-yl)methanone Hydrochloride [1][2]
Part 1: Executive Summary & Core Utility
Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride (CAS: 99580-45-7) is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD).[1][2][3] Structurally, it consists of a thiophene ring linked to a piperazine moiety via a carbonyl bridge.[2][3] This specific geometry serves as a "privileged scaffold" in medicinal chemistry, offering a rigid semi-aromatic core that positions the secondary amine of the piperazine for further diversification.[2]
As a Senior Application Scientist, I emphasize this compound's role not merely as a reagent, but as a pharmacophore enabler . It is frequently employed to modulate solubility and introduce hydrogen bond acceptors/donors in kinase inhibitors, GPCR ligands (specifically 5-HT and H3 antagonists), and anti-infective agents.[2][3]
Part 2: Chemical Identity & Physicochemical Profile
The following data aggregates experimentally validated properties essential for establishing a laboratory standard.
| Property | Specification |
| IUPAC Name | Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride |
| Common Synonyms | 1-(Thiophen-2-carbonyl)piperazine HCl; 1-(2-Thienylcarbonyl)piperazine HCl |
| CAS Number | 99580-45-7 |
| Molecular Formula | C₉H₁₂N₂OS[1][2][4][5][6][7][8][9][10][11][12] · HCl |
| Molecular Weight | 232.73 g/mol (Salt); 196.27 g/mol (Free Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Highly soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| Hygroscopicity | Moderate (Store under inert atmosphere) |
| pKa (Calc) | ~8.5 (Piperazine secondary amine) |
Part 3: Synthetic Methodology & Manufacturing
To ensure high purity and avoid the formation of bis-acylated byproducts (where both nitrogens of the piperazine react), a Protection-Deprotection Strategy is the most robust protocol.[1][2][3] Direct reaction of piperazine with acid chloride often yields complex mixtures requiring tedious chromatography.[1][2][3]
Protocol: Selective Synthesis via Boc-Protection
Rationale: Using tert-butyl piperazine-1-carboxylate (Boc-piperazine) ensures that only one nitrogen is available for acylation.[1][2][3] The subsequent removal of the Boc group under acidic conditions naturally yields the hydrochloride salt in high purity.[2][3]
Step-by-Step Workflow:
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Acylation (C–N Bond Formation):
-
Reagents: Thiophene-2-carboxylic acid (1.0 eq), Boc-piperazine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).[1][3]
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Procedure: Dissolve the acid in DCM. Add EDC and HOBt at 0°C to activate the carboxyl group.[2][3] Stir for 30 min. Add Boc-piperazine and DIPEA.[1][2][3] Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[2][3][13] Dry organic layer over Na₂SO₄.[1][2][3] Concentrate to yield the intermediate tert-butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate.[1][2][3]
-
-
Deprotection & Salt Formation:
-
Reagents: 4M HCl in Dioxane or Ethanol.
-
Procedure: Dissolve the intermediate in a minimal amount of dry dioxane. Add 4M HCl/Dioxane (5-10 eq) dropwise at 0°C.
-
Observation: A precipitate will form as the Boc group is cleaved and the HCl salt is generated.[2][3] Stir for 4 hours at RT.
-
Isolation: Filter the solid under inert gas (Nitrogen/Argon).[1][3] Wash with cold diethyl ether to remove organic impurities.[1][2][3] Dry under vacuum.[1][2][3]
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Caption: Figure 1. Optimized synthetic route utilizing Boc-protection to ensure regioselectivity and high purity.[1][2]
Part 4: Analytical Characterization
Trustworthiness in chemical biology relies on rigorous characterization.[1][2][3] The following spectral signatures are diagnostic for this compound.
Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: DMSO-d₆
-
Thiophene Region (Aromatic): Look for three distinct multiplets between δ 7.0 and 7.8 ppm .[1][3]
-
Piperazine Region (Aliphatic):
-
Amine Protons: A broad singlet or broad exchangeable peak at δ 9.0–9.5 ppm (NH₂⁺).[1][3]
Mass Spectrometry (LC-MS)
-
Target Ion: [M+H]⁺ = 197.07 m/z (Calculated for C₉H₁₂N₂OS + H⁺).[1][3]
-
Note: The chloride counterion (35.5/37.[1][3]5) will not be observed in the positive ion mode but may be inferred from elemental analysis or ion chromatography.[3]
Caption: Figure 2. Analytical decision tree for validating compound identity and purity before biological testing.
Part 5: Applications in Medicinal Chemistry
This compound is not a passive linker; it actively contributes to the binding kinetics of drug candidates.[2][3]
1. GPCR Antagonists (Serotonin & Histamine) The piperazine-amide scaffold is a classic bioisostere found in antagonists for the 5-HT1A and Histamine H3 receptors.[1][2][3] The thiophene ring acts as a lipophilic anchor, fitting into hydrophobic pockets (e.g., near Tryptophan residues), while the basic piperazine nitrogen interacts with conserved Aspartate residues in the receptor transmembrane domain.[2]
2. Fragment-Based Drug Discovery (FBDD) In FBDD, this molecule serves as a "growable" fragment.[1][2][3]
-
Vector 1 (Thiophene): Can be substituted (e.g., bromination) to reach into accessory binding pockets.[1][3]
-
Vector 2 (Piperazine NH): The free amine is a nucleophilic handle for library expansion via reductive amination or sulfonylation.[1][3]
3. Pharmacokinetic Modulation Replacing a phenyl ring with a thiophene often improves metabolic stability (avoiding specific P450 oxidation sites) and alters the electronic properties (thiophene is electron-rich), potentially improving blood-brain barrier (BBB) penetration for CNS targets.[1][2][3]
Part 6: Handling, Stability, & Safety
Safety Profile (GHS Classification):
-
Signal Word: Warning.
-
Hazard Statements:
Storage & Stability:
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[2][3][15] It absorbs atmospheric moisture, which can alter the stoichiometry (forming hydrates) and affect weighing accuracy.[3]
-
Recommendation: Store in a tightly sealed vial, preferably within a desiccator or under an inert atmosphere (Nitrogen) at 2-8°C.
-
Shelf Life: Stable for >2 years if stored correctly.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 764856, Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride. Retrieved from [Link]
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Padmashali, B. et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5): 1324-1330.[1][3][10] Retrieved from [Link]
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